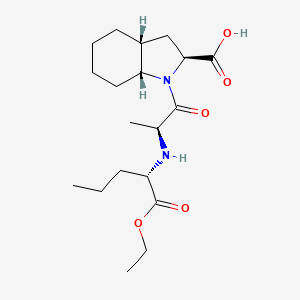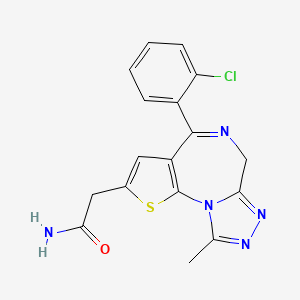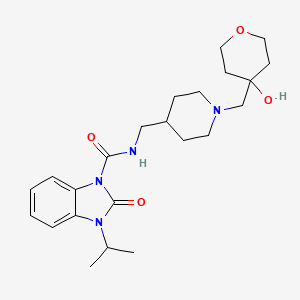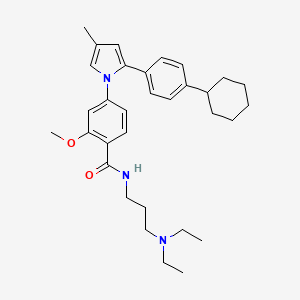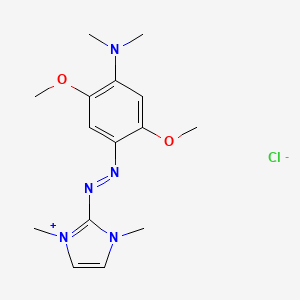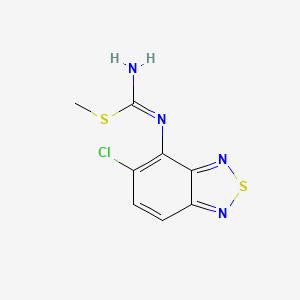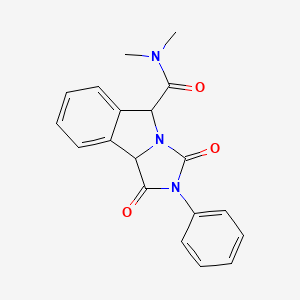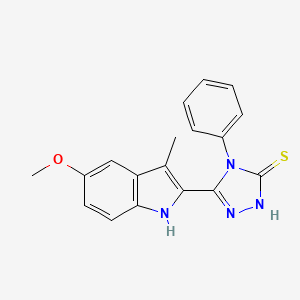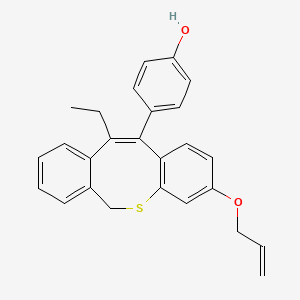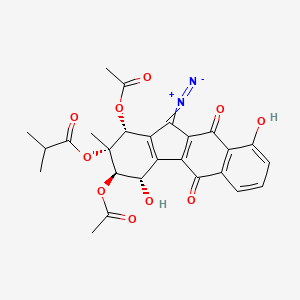
Propanoic acid, 2-methyl-, 1,3-bis(acetyloxy)-11-diazo-2,3,4,5,10,11-hexahydro-4,9-dihydroxy-2-methyl-5,11-dioxo-1H-benzo(b)fluoren-2-yl ester, (1R-(1-alpha,2-alpha,3-beta,4-alpha))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FL-120A is a synthetic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FL-120A involves a series of chemical reactions starting from basic organic compounds. The principal method of its preparation consists of the catalytic isomerization of tetrafluoroethane-β-sultone. The sultone is obtained by reacting tetrafluoroethylene with sulfur trioxide at elevated temperatures and pressures . The reaction conditions are carefully controlled to prevent spontaneous polymerization, which can be hazardous.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves using stabilizers like triethylamine to maintain the reaction conditions and prevent unwanted side reactions. The process is scaled up using large reactors and continuous flow systems to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions
FL-120A undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogens and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can result in halogenated derivatives.
Applications De Recherche Scientifique
FL-120A has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in chemical processes
Mécanisme D'action
The mechanism of action of FL-120A involves its interaction with specific molecular targets and pathways. It can inhibit nucleic acid synthesis, disrupt cytoplasmic membrane function, and interfere with energy metabolism in cells . These actions make it a potent compound with various biological effects.
Comparaison Avec Des Composés Similaires
FL-120A is compared with other similar compounds, such as kinamycin derivatives. These compounds share structural similarities but differ in their specific chemical properties and biological activities . The unique aspects of FL-120A include its specific reaction pathways and the types of products it forms, which distinguish it from other related compounds.
List of Similar Compounds
- Kinamycin A
- Kinamycin B
- Kinamycin C
- Kinamycin D
Conclusion
FL-120A is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and wide range of applications make it a valuable subject of study for chemists, biologists, and industrial researchers alike.
Propriétés
Numéro CAS |
156429-10-6 |
|---|---|
Formule moléculaire |
C26H24N2O10 |
Poids moléculaire |
524.5 g/mol |
Nom IUPAC |
[(1R,2R,3R,4S)-1,3-diacetyloxy-11-diazo-4,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C26H24N2O10/c1-9(2)25(35)38-26(5)23(36-10(3)29)18-16(22(34)24(26)37-11(4)30)15-17(19(18)28-27)21(33)14-12(20(15)32)7-6-8-13(14)31/h6-9,22-24,31,34H,1-5H3/t22-,23+,24+,26+/m0/s1 |
Clé InChI |
ZTAVSQVTZIBGBH-POMLREGLSA-N |
SMILES isomérique |
CC(C)C(=O)O[C@]1([C@@H]([C@H](C2=C([C@H]1OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C)C |
SMILES canonique |
CC(C)C(=O)OC1(C(C(C2=C(C1OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


